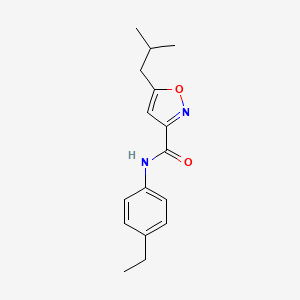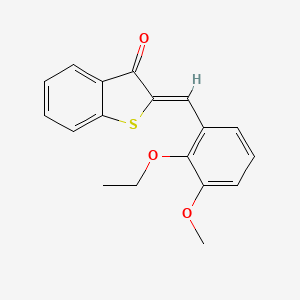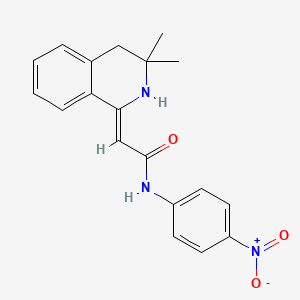
3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one, also known as BRD, is a chemical compound that has been the subject of scientific research for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, inflammation, and neurodegeneration. Specifically, 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one has been shown to inhibit the Akt and NF-κB signaling pathways, which are involved in cell survival and inflammation, respectively. In addition, 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one has been found to activate the Nrf2 signaling pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, the reduction of inflammation, and the protection of neurons from damage. Furthermore, 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one has been found to induce apoptosis, which is a process of programmed cell death that is important for the elimination of damaged or abnormal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one in lab experiments is its ability to selectively target cancer cells while sparing normal cells. In addition, 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one has been found to have low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one. One direction is to further investigate the mechanism of action of 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one and its effects on various signaling pathways. Another direction is to explore the potential use of 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one in combination with other therapeutic agents for the treatment of cancer and other diseases. Furthermore, the development of more efficient synthesis methods for 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one could lead to its wider use in lab experiments and potential clinical applications.
Méthodes De Synthèse
The synthesis of 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one involves the reaction of 6-bromo-1,3-benzodioxole-5-carboxaldehyde with 3,4-dimethoxybenzaldehyde in the presence of a base catalyst to form the corresponding chalcone. The chalcone is then subjected to a Claisen-Schmidt condensation reaction with ethyl acetoacetate to yield 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one.
Applications De Recherche Scientifique
3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis. Furthermore, 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one has been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO5/c1-21-15-6-4-12(8-16(15)22-2)14(20)5-3-11-7-17-18(9-13(11)19)24-10-23-17/h3-9H,10H2,1-2H3/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOHBNYMPNVJLC-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=CC3=C(C=C2Br)OCO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC3=C(C=C2Br)OCO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-fluorophenyl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5907485.png)
![N-(4-chloro-2-methylphenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide](/img/structure/B5907498.png)
![4-oxo-4-[2-(3-phenoxybenzylidene)hydrazino]-N-phenylbutanamide](/img/structure/B5907500.png)

![N-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]phenylalanine](/img/structure/B5907518.png)
![1-(4-chlorophenyl)-5-[4-(dimethylamino)-3-nitrobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5907533.png)
![benzyl N-{2-[(4-isobutoxybenzoyl)amino]-3-phenylacryloyl}glycinate](/img/structure/B5907534.png)



![2-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5907565.png)
![3-[5-(2-{2-[(2-chlorobenzoyl)amino]-3-[4-(diethylamino)phenyl]acryloyl}carbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5907572.png)
![ethyl 2-(2,3-dimethoxybenzylidene)-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5907579.png)